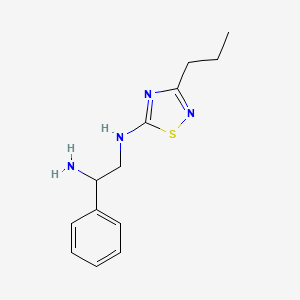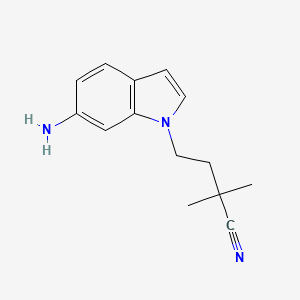
1-phenyl-N'-(3-propyl-1,2,4-thiadiazol-5-yl)ethane-1,2-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-phenyl-N'-(3-propyl-1,2,4-thiadiazol-5-yl)ethane-1,2-diamine, also known as PTED, is a synthetic compound that has gained attention in the scientific community due to its potential applications in the field of drug discovery. PTED belongs to the class of thiadiazole derivatives and has been found to exhibit significant pharmacological activity.
Applications De Recherche Scientifique
1-phenyl-N'-(3-propyl-1,2,4-thiadiazol-5-yl)ethane-1,2-diamine has been found to exhibit significant pharmacological activity and has been studied for its potential applications in the treatment of various diseases. It has been found to possess anticancer, anticonvulsant, antihypertensive, and anti-inflammatory activities. 1-phenyl-N'-(3-propyl-1,2,4-thiadiazol-5-yl)ethane-1,2-diamine has also been studied for its potential use as a diagnostic agent for Alzheimer's disease.
Mécanisme D'action
The exact mechanism of action of 1-phenyl-N'-(3-propyl-1,2,4-thiadiazol-5-yl)ethane-1,2-diamine is not fully understood. However, studies have suggested that it exerts its pharmacological effects by modulating various signaling pathways in the body. 1-phenyl-N'-(3-propyl-1,2,4-thiadiazol-5-yl)ethane-1,2-diamine has been found to inhibit the activity of enzymes such as cyclooxygenase-2 and lipoxygenase, which are involved in the inflammatory response. It has also been found to inhibit the proliferation of cancer cells by inducing apoptosis.
Biochemical and Physiological Effects:
1-phenyl-N'-(3-propyl-1,2,4-thiadiazol-5-yl)ethane-1,2-diamine has been found to have various biochemical and physiological effects. It has been found to reduce the levels of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α. 1-phenyl-N'-(3-propyl-1,2,4-thiadiazol-5-yl)ethane-1,2-diamine has also been found to reduce the levels of reactive oxygen species, which play a role in the development of various diseases. In addition, 1-phenyl-N'-(3-propyl-1,2,4-thiadiazol-5-yl)ethane-1,2-diamine has been found to improve cognitive function in animal models of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
1-phenyl-N'-(3-propyl-1,2,4-thiadiazol-5-yl)ethane-1,2-diamine has several advantages for lab experiments. It is a synthetic compound with a well-defined chemical structure, which makes it easier to study its pharmacological properties. It is also stable and can be easily synthesized in large quantities. However, 1-phenyl-N'-(3-propyl-1,2,4-thiadiazol-5-yl)ethane-1,2-diamine has some limitations for lab experiments. It is a relatively new compound, and there is limited information available on its pharmacokinetics and toxicity. Further studies are needed to determine its safety and efficacy in humans.
Orientations Futures
There are several future directions for the study of 1-phenyl-N'-(3-propyl-1,2,4-thiadiazol-5-yl)ethane-1,2-diamine. One direction is to investigate its potential as a therapeutic agent for various diseases. Another direction is to study its pharmacokinetics and toxicity in humans. In addition, 1-phenyl-N'-(3-propyl-1,2,4-thiadiazol-5-yl)ethane-1,2-diamine can be further modified to improve its pharmacological properties and increase its selectivity towards specific targets. Further studies are needed to fully understand the potential of 1-phenyl-N'-(3-propyl-1,2,4-thiadiazol-5-yl)ethane-1,2-diamine as a therapeutic agent.
Méthodes De Synthèse
The synthesis of 1-phenyl-N'-(3-propyl-1,2,4-thiadiazol-5-yl)ethane-1,2-diamine involves the reaction of 3-propyl-1,2,4-thiadiazole-5-carbonitrile with phenylhydrazine in the presence of ethanol and sulfuric acid. The resulting product is then treated with ethylenediamine to obtain 1-phenyl-N'-(3-propyl-1,2,4-thiadiazol-5-yl)ethane-1,2-diamine. The synthesis method has been optimized to yield a high purity product with good yields.
Propriétés
IUPAC Name |
1-phenyl-N'-(3-propyl-1,2,4-thiadiazol-5-yl)ethane-1,2-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N4S/c1-2-6-12-16-13(18-17-12)15-9-11(14)10-7-4-3-5-8-10/h3-5,7-8,11H,2,6,9,14H2,1H3,(H,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUGAHLVEHCSACO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NSC(=N1)NCC(C2=CC=CC=C2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-phenyl-N'-(3-propyl-1,2,4-thiadiazol-5-yl)ethane-1,2-diamine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Phenyl-3-[(3-propan-2-yl-1,2,4-thiadiazol-5-yl)amino]propanoic acid](/img/structure/B7589706.png)
![1-[(4-Methyl-3-nitropyrazol-1-yl)methyl]cyclopentan-1-ol](/img/structure/B7589713.png)


![1-[[(3-Methyl-1,2,4-thiadiazol-5-yl)amino]methyl]cyclopentan-1-ol](/img/structure/B7589728.png)
![2-[(3-Propan-2-yl-1,2,4-thiadiazol-5-yl)amino]acetic acid](/img/structure/B7589736.png)
![4-propan-2-yl-N-[2-(1H-1,2,4-triazol-5-yl)ethyl]thiadiazole-5-carboxamide](/img/structure/B7589749.png)
![2-[(3-Ethyl-1,2,4-thiadiazol-5-yl)amino]pentanoic acid](/img/structure/B7589757.png)
![3-ethyl-N-[(3-methyl-1,2-oxazol-5-yl)methyl]-1,2,4-thiadiazol-5-amine](/img/structure/B7589769.png)
![3-ethyl-N-[(2-methylpyrazol-3-yl)methyl]-1,2,4-thiadiazol-5-amine](/img/structure/B7589774.png)
![[1-[(3-Cyclopropyl-1,2,4-thiadiazol-5-yl)amino]cyclopentyl]methanol](/img/structure/B7589779.png)
